molecular formula C7H9NO B140063 4-Ethylpyridine 1-oxide CAS No. 14906-55-9

4-Ethylpyridine 1-oxide

Cat. No.: B140063
CAS No.: 14906-55-9
M. Wt: 123.15 g/mol
InChI Key: VFJRXOXKSUBBMR-UHFFFAOYSA-N
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Description

4-Ethylpyridine 1-oxide is an organic compound with the chemical formula C7H9NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that pyridine n-oxides, a class of compounds to which 4-ethylpyridine 1-oxide belongs, can undergo various reactions including reduction, condensation, and cycloaddition . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with biological targets.

Biochemical Pathways

A study on the biodegradation of alkylpyridines, a group of compounds related to this compound, suggests that these compounds can be degraded by bacteria via initial hydroxylation . This process could potentially affect various biochemical pathways, depending on the specific bacteria and environmental conditions involved.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Given that pyridine and its derivatives are often used in the synthesis of pharmaceuticals and agrochemicals , it’s possible that this compound could have a variety of effects depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can lead to the biodegradation of alkylpyridines . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and reactivity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylpyridine 1-oxide is typically synthesized by reacting 4-ethylpyridine with hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent at a lower temperature, and a catalyst is used to promote the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-Ethylpyridine 1-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methylpyridine 1-oxide
  • 4-Phenylpyridine 1-oxide
  • 4-Cyanopyridine 1-oxide

Comparison: 4-Ethylpyridine 1-oxide is unique due to its ethyl group, which influences its chemical reactivity and physical properties. Compared to 4-methylpyridine 1-oxide, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

4-ethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRXOXKSUBBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-55-9
Record name Pyridine, 4-ethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14906-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-ethyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-ethylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-ethylpyridine (10.7 g, 0.10 mol) in 35 ml of acetic acid heated at 95-100° C. is treated dropwise over a 18 min period with 30% hydrogen peroxide (28 ml). After 4 h, the excess hydrogen peroxide is decomposed by the portionwise addition of paraformaldehyde (10.0 g) at the previously maintained temperature until a negative starch iodide test is obtained. The reaction mixture is cooled and concentrated at reduced pressure. The residue is chromatographed with 325 g of silica gel packed and eluted initially with acetone-chloroform-methanol (3:6.7:0.3) and thereafter with an increasing methanol gradient to obtain 10.55 g (83%) of 4-Ethylpyridine-1-oxide.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 4-ethylpyridine 1-oxide reacts with acetic anhydride?

A1: According to the research, reacting this compound with acetic anhydride yields two main products: 4-(1-hydroxyethyl) pyridine and 4-ethyl-3-hydroxypyridine []. This suggests that acetic anhydride acts as an acetylating agent, modifying the structure of the starting material.

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